Aurora Kinase/Cdk
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Overview
Description
Aurora kinases and cyclin-dependent kinases (CDKs) are crucial serine/threonine kinases involved in the regulation of cell division. Aurora kinases, including Aurora A, Aurora B, and Aurora C, play essential roles in mitosis and meiosis, ensuring proper chromosome alignment, segregation, and cytokinesis . Cyclin-dependent kinases, on the other hand, are pivotal in controlling the cell cycle, transcription, and other cellular processes . Both Aurora kinases and cyclin-dependent kinases are often overexpressed in various cancers, making them significant targets for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aurora kinase and cyclin-dependent kinase inhibitors involves multiple steps, including the preparation of key intermediates and final compounds. For instance, the synthesis of cyclin-dependent kinase inhibitors often involves the use of high-resolution cryo-electron microscopy to determine the structures of the kinases in complex with inhibitors . This structural information guides the rational design of inhibitors with high affinity and selectivity.
Industrial Production Methods: Industrial production of these inhibitors typically involves large-scale chemical synthesis, purification, and formulation processes. The production methods are optimized to ensure high yield, purity, and stability of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
Chemical Reactions Analysis
Types of Reactions: Aurora kinases and cyclin-dependent kinases undergo various chemical reactions, including phosphorylation, dephosphorylation, and interactions with small-molecule inhibitors. Phosphorylation is a critical reaction that activates these kinases, while dephosphorylation inactivates them .
Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific phosphatases for dephosphorylation. Inhibitors are designed to bind to the ATP-binding site or other regulatory sites on the kinases, preventing their activation .
Major Products: The major products of these reactions are phosphorylated or dephosphorylated kinases, which have altered activity and function. Inhibitor-bound kinases are another significant product, as they are often used in therapeutic applications .
Scientific Research Applications
Aurora kinases and cyclin-dependent kinases have extensive applications in scientific research, particularly in the fields of cancer biology, cell cycle regulation, and drug discovery.
Chemistry: In chemistry, these kinases are studied to understand their catalytic mechanisms and to develop novel inhibitors with improved efficacy and selectivity .
Biology: In biology, research focuses on the role of these kinases in cell division, differentiation, and apoptosis. Studies have shown that Aurora kinases are involved in the G2/M transition, mitotic spindle assembly, and cytokinesis, while cyclin-dependent kinases regulate various phases of the cell cycle .
Medicine: In medicine, inhibitors of Aurora kinases and cyclin-dependent kinases are being developed as potential cancer therapies. These inhibitors have shown promise in preclinical and clinical trials for treating various malignancies, including leukemia, breast cancer, and solid tumors .
Industry: In the pharmaceutical industry, these kinases are targets for drug development, with several inhibitors already approved by regulatory agencies for cancer treatment .
Mechanism of Action
Aurora kinases and cyclin-dependent kinases exert their effects through phosphorylation of specific substrates, leading to changes in their activity, localization, and interactions.
Molecular Targets and Pathways: Aurora kinases target proteins involved in chromosome alignment and segregation, such as kinetochores and microtubules. Cyclin-dependent kinases target proteins involved in cell cycle progression, such as cyclins and retinoblastoma protein . The pathways regulated by these kinases include the mitotic spindle checkpoint, DNA damage response, and transcriptional control .
Comparison with Similar Compounds
Aurora kinases and cyclin-dependent kinases are part of a larger family of protein kinases, which includes other serine/threonine kinases and tyrosine kinases.
Similar Compounds: Similar compounds include Polo-like kinases, which also regulate mitosis, and other cyclin-dependent kinases involved in transcription and cell cycle control .
Uniqueness: What sets Aurora kinases and cyclin-dependent kinases apart is their specific roles in mitosis and cell cycle regulation, respectively. Aurora kinases are unique in their ability to regulate chromosome dynamics during cell division, while cyclin-dependent kinases are unique in their regulation of cell cycle transitions .
Properties
CAS No. |
1188890-33-6 |
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Molecular Formula |
C17H15F2N7O3S |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
acetonitrile;4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C15H12F2N6O3S.C2H3N/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26;1-2-3/h1-7H,(H2,19,25,26)(H3,18,20,21,22);1H3 |
InChI Key |
RWSVQCBZVPWNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F |
Origin of Product |
United States |
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